Seclidemstat
CAS No.: 1423715-37-0
Cat. No.: VC0542902
Molecular Formula: C20H23ClN4O4S
Molecular Weight: 450.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423715-37-0 |
---|---|
Molecular Formula | C20H23ClN4O4S |
Molecular Weight | 450.9 g/mol |
IUPAC Name | N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Standard InChI | InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ |
Standard InChI Key | MVSQDUZRRVBYLA-HYARGMPZSA-N |
Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O |
SMILES | CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES | CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Seclidemstat
Molecular Characteristics
Seclidemstat (PubChem CID: 135565033) is a benzohydrazide derivative with the chemical name 4-[(1S,2R)-2-(4-cyanophenyl)cyclopropyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzohydrazide . Its molecular structure enables reversible, non-competitive binding to the LSD1 flavin adenine dinucleotide (FAD) cofactor domain, achieving inhibition through steric hindrance of substrate access rather than direct catalytic site competition .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 450.9 g/mol | |
CAS Number | 1423715-37-0 | |
IC₅₀ (LSD1) | 13 nM (cell-free) | |
Mean IC₅₀ (cellular) | 127 nM | |
Oral Bioavailability | >80% (murine models) |
Mechanism of Action
The compound exerts its epigenetic effects through three primary pathways:
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Transcriptional Activation: By inhibiting H3K4me1/2 demethylation, seclidemstat increases chromatin accessibility at tumor suppressor gene loci, restoring expression of CDKN1A (p21), CDKN2B (p15), and GATA4 in hematologic malignancies .
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Oncogene Suppression: LSD1 inhibition prevents H3K9me1/2 removal, maintaining repressive chromatin states at proto-oncogene regions including MYC and JUNB in Ewing sarcoma models .
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Immune Modulation: Preclinical data suggest enhanced tumor immunogenicity through upregulation of endogenous retroviral elements and cancer-testis antigens in SWI/SNF-mutated cancers .
Preclinical Development
In Vitro Efficacy
Pharmacodynamic studies in MDS cell lines demonstrated dose-dependent H3K4me2 accumulation (EC₅₀ = 38 nM) with parallel reduction in leukemia stem cell colony formation (75% inhibition at 100 nM) . Synergy studies with azacitidine showed combination index values of 0.32-0.45 across 12 primary MDS samples, indicating strong cooperative effects .
In Vivo Pharmacokinetics
Xenograft models of Ewing sarcoma revealed:
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Tumor Penetration: CSF-to-plasma ratio of 0.85 following 80 mg/kg oral dosing
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Target Engagement: >90% LSD1 occupancy maintained for 8-12 hours post-dose
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Efficacy: 68% reduction in tumor volume vs controls at 80 mg/kg BID (p<0.001)
Table 2: Key Pharmacokinetic Parameters (Murine Models)
Parameter | Value (80 mg/kg PO) | Value (40 mg/kg IP) |
---|---|---|
Cₘₐₓ | 1.2 µM | 2.8 µM |
T₁/₂ | 3.8 h | 2.1 h |
AUC₀–₂₄ | 18.7 µM·h | 32.4 µM·h |
Vd/F | 15.2 L/kg | 8.7 L/kg |
Clinical Development Program
Phase 1 Solid Tumor Trial (NCT03895684)
The dose-escalation study enrolled 19 patients with advanced sarcomas and epithelial tumors :
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Safety Profile: Grade 3 diarrhea (5.3%), abdominal pain (5.3%), no Grade 4/5 events
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Efficacy: 54% disease control rate (7/13 evaluable) with median time to progression of 4.3 months
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Biomarker Correlation: SD >6 months observed in 4 patients with EWSR1-FLI1 fusions or SMARCA4 mutations
Hematologic Malignancies Trial (NCT04734990)
This ongoing phase 1/2 study combines seclidemstat with azacitidine in MDS/CMML :
Table 3: Efficacy Outcomes (n=14 evaluable)
Response Category | Patients (n) | Median Duration (Months) |
---|---|---|
Complete Response | 1 | 14.2+ (ongoing) |
Marrow CR + HI | 3 | 8.1 |
Hematologic Improvement | 2 | 6.7 |
Stable Disease | 4 | 4.5 |
Regulatory Status and Future Directions
Clinical Hold Resolution
The FDA-imposed partial hold (July 2024 - February 2025) required implementation of:
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Enhanced cardiac monitoring protocols
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Pharmacogenomic analysis of CYP2C19 ultra-rapid metabolizers
Planned Development
Salarius Pharmaceuticals is advancing two registrational pathways:
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MDS/CMML: Phase 2 expansion (n=60) with primary endpoint of complete response rate (NCT04734990)
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Ewing Sarcoma: Phase 2 basket trial for FET-rearranged tumors (IND submission Q3 2025)
Ongoing translational research focuses on predictive biomarkers including:
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